1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)-

Description

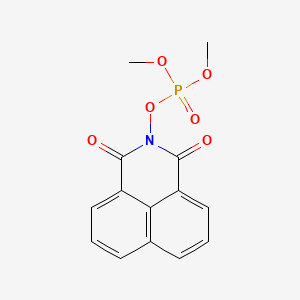

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- (hereafter referred to as the target compound) is a derivative of the naphthalimide core structure (C₁₂H₇NO₂, MW 197.19), which is characterized by a fused bicyclic aromatic system with two ketone groups at positions 1 and 3 . The target compound features a dimethoxyphosphinyloxy (-OPO(OMe)₂) substituent at the 2-position, introducing unique electronic and steric properties. Phosphorylated derivatives of naphthalimides are of interest in medicinal chemistry and materials science due to their ability to act as enzyme inhibitors, fluorescent probes, or reactive intermediates .

Properties

CAS No. |

64050-54-0 |

|---|---|

Molecular Formula |

C14H12NO6P |

Molecular Weight |

321.22 g/mol |

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) dimethyl phosphate |

InChI |

InChI=1S/C14H12NO6P/c1-19-22(18,20-2)21-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3 |

InChI Key |

SFWMYVAUEVMHSH-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of isoquinoline-1,3-dione derivatives generally proceeds through cyclization reactions involving phthalic anhydride or its derivatives and appropriate nitrogen-containing nucleophiles. For the dimethoxyphosphinyl oxy-substituted derivative, the key challenge lies in introducing the phosphinyl group at the 2-position without compromising the integrity of the bicyclic imide structure.

Stepwise Preparation Approach

Formation of the Isoquinoline-1,3-dione Core

- Starting from phthalic anhydride and benzylamine or analogous amines, cyclization under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures yields the benzo[de]isoquinoline-1,3-dione skeleton.

- Alternative methods involve the use of acryloyl benzamides as substrates, which can undergo radical cyclization to furnish the isoquinoline-1,3-dione core under mild, green conditions, as reported in recent synthetic reviews.

Introduction of the Dimethoxyphosphinyl Oxy Group

- The phosphinylation at the 2-position can be achieved via nucleophilic substitution or addition reactions using suitable phosphorus reagents such as dimethyl phosphorochloridate or dimethoxyphosphinyl reagents.

- A plausible route involves the activation of the 2-position by halogenation (e.g., bromination) followed by substitution with dimethoxyphosphinyl oxy nucleophiles under controlled conditions.

- Radical-mediated phosphorylation using phosphorus-centered radicals generated in situ has also been explored, offering mild and efficient functionalization routes.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Structural confirmation is performed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Comparative Data Table of Preparation Methods

Analytical Characterization Supporting Preparation

-

- Strong absorption bands at ~1700 cm⁻¹ correspond to imide carbonyl groups.

- P=O stretching vibrations appear near 1250–1150 cm⁻¹, indicative of phosphinyl oxy functionality.

-

- Molecular ion peak consistent with the calculated molecular weight, confirming substitution.

Research Findings and Synthetic Challenges

- The incorporation of the dimethoxyphosphinyl oxy group requires careful control of reaction conditions to prevent hydrolysis or decomposition of the phosphorus moiety.

- Radical-based methods for phosphorylation offer advantages in terms of milder conditions and potential for functional group tolerance but may require specialized equipment (e.g., photochemical reactors).

- Industrial scale-up considerations include solvent choice, reaction time optimization, and purification efficiency to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dione functionality to other forms such as alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.

Scientific Research Applications

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- has several scientific research applications, including:

Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Industrial Applications: Its chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C virus NS5B polymerase, the compound binds to the non-nucleoside binding site of the enzyme, preventing the replication of the viral RNA . This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication. The molecular pathways involved in this process include the binding of the compound to the active site of the enzyme, resulting in conformational changes that inhibit its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to structurally related derivatives based on substituent type, synthesis methods, reactivity, and applications. Key categories include alkyl-, sulfonyloxy-, amino-, and aromatic-substituted analogs.

Alkyl-Substituted Derivatives

Alkyl substituents (e.g., hydroxypropyl, bromopropyl) are commonly introduced via nucleophilic substitution or Mitsunobu reactions. For example:

- 2-(3-Hydroxypropyl)-: Synthesized in 83% yield by refluxing 1,8-naphthalic anhydride with 3-amino-1-propanol in ethanol .

- 2-(3-Bromopropyl)- : Generated via bromination using NBS and PPh₃, yielding a reactive intermediate for further functionalization .

Comparison: Alkyl derivatives generally exhibit lower enzymatic reactivity but higher synthetic accessibility.

Sulfonyloxy- and Acyloxy-Substituted Derivatives

Sulfonyloxy (e.g., tosyloxy, mesyloxy) and acyloxy derivatives are potent serine protease inactivators. For instance:

- N-(Tosyloxy)phthalimide : Exhibits a second-order rate constant of 250,000 M⁻¹s⁻¹ for chymotrypsin inactivation .

- N-(Mesyloxy)phthalimide : Effective against leukocyte elastase, acting via a suicide substrate mechanism involving Lossen rearrangement .

Comparison : The phosphoryloxy group in the target compound may mimic sulfonyloxy’s electrophilic character but with distinct leaving-group kinetics. Phosphorus-based leaving groups could alter enzymatic inactivation pathways or stability .

Amino-Substituted Derivatives

Aminoethyl and dimethylamino derivatives are utilized in pharmaceuticals and materials:

- 2-(2-Aminoethyl)-6-(dimethylamino)-: Used as a building block for bioactive molecules (MW 283.33) .

- 2-(4-Aminophenyl)-: Synthesized for agrochemical applications, demonstrating versatility in multicomponent reactions .

Comparison: Amino groups enhance hydrogen-bonding capacity and solubility, whereas the phosphoryloxy group may confer greater hydrolytic stability or metal-chelating ability .

Aromatic and Halogenated Derivatives

Aromatic substituents (e.g., benzyl, phenyl) influence lipophilicity and electronic properties:

- 2-Benzyl- : Boiling point 488.5°C, density 1.336 g/cm³, used in organic materials .

- 4-Bromo- : Halogenation modifies reactivity for cross-coupling reactions (CAS 872271-21-1) .

Data Tables

Table 1: Structural and Physical Properties of Selected Derivatives

Table 2: Enzymatic Inactivation Rates of Sulfonyloxy/Acyloxy Derivatives

Biological Activity

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 282.3 g/mol. The structure includes a benzene ring fused with an isoquinoline moiety, along with a dimethoxyphosphinyl group that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benz(de)isoquinoline-1,3-dione exhibit promising anticancer properties. For instance, a study highlighted the ability of specific derivatives to induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. In vitro tests have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, demonstrating potent antimicrobial effects comparable to established antibiotics .

Synthesis Methods

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives typically involves cascade reactions utilizing various substrates such as N-alkyl-N-methacryloylbenzamide and aryl aldehydes. These methods are favored for their efficiency and mild reaction conditions, which yield high purity products without the need for harsh solvents or catalysts .

Case Study 1: Anticancer Activity

A specific derivative was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Case Study 2: Antimicrobial Efficacy

In another study, a series of synthesized benz(de)isoquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative had an MIC of 32 µg/mL against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .

Data Summary

| Activity | Tested Derivative | IC50/MIC | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | BQD-Derivative A | 15 µM | MCF-7 (Breast Cancer Cell Line) |

| Antimicrobial | BQD-Derivative B | 32 µg/mL | Staphylococcus aureus |

| Antimicrobial | BQD-Derivative C | 64 µg/mL | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.